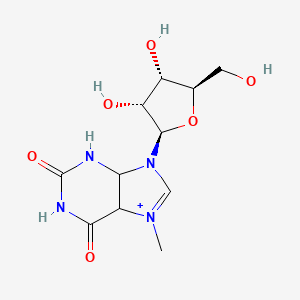

7-Methylxanthosine

Description

Properties

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-4,5-dihydro-3H-purin-7-ium-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O6/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10/h3-8,10,16-18H,2H2,1H3,(H-,12,13,19,20)/p+1/t4-,5?,6-,7-,8?,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIIIQOANNLHMT-LDGWMWDYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C2C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CN(C2C1C(=O)NC(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N4O6+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core of Caffeine: An In-depth Technical Guide to 7-Methylxanthosine Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 7-methylxanthosine (B1261978), the pivotal first committed step in the caffeine (B1668208) production pathway in plants. This document details the enzymatic reactions, presents key quantitative data, outlines experimental protocols for studying the pathway, and provides visual representations of the core processes.

Introduction to the this compound Biosynthesis Pathway

Caffeine (1,3,7-trimethylxanthine), a purine (B94841) alkaloid, is a secondary metabolite synthesized by a variety of plant species, including coffee (Coffea sp.) and tea (Camellia sinensis). Its biosynthesis is a four-step pathway that begins with the methylation of xanthosine (B1684192). The first and rate-limiting step is the conversion of xanthosine to this compound, catalyzed by the enzyme S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase known as xanthosine methyltransferase (XMT), or this compound synthase.[1][2] This initial reaction is critical as it commits the xanthosine pool to the caffeine biosynthesis cascade. Subsequent enzymatic steps lead to the sequential formation of 7-methylxanthine, theobromine, and finally, caffeine.[3][4]

The Core Enzymatic Reaction

The biosynthesis of this compound is catalyzed by xanthosine methyltransferase (XMT), which transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the N7 position of the purine ring of xanthosine.[2][5]

Reaction: S-adenosyl-L-methionine + Xanthosine ⇌ S-adenosyl-L-homocysteine + this compound[2]

This enzyme exhibits high specificity for xanthosine, with studies showing that xanthosine 5'-monophosphate (XMP) and xanthine (B1682287) are not effective substrates.[5][6] The reaction is fundamental for the production of caffeine and its intermediates, which are believed to play roles in plant defense against herbivores and pathogens.

Quantitative Data on Pathway Enzymes

The efficiency of the this compound biosynthesis and subsequent steps is dictated by the kinetic properties of the involved N-methyltransferases. The following table summarizes key quantitative data for these enzymes isolated from Coffea arabica.

| Enzyme | Substrate | Km (µM) | Optimal pH | Source Organism | Reference |

| Xanthosine Methyltransferase (CaXMT1) | Xanthosine | 78 | 7.0 - 9.0 | Coffea arabica | [7][8] |

| S-adenosyl-L-methionine | 12 | Coffea arabica | [9][10] | ||

| 7-Methylxanthine Methyltransferase (CaMXMT2) | 7-Methylxanthine | 251 | 7.0 - 9.0 | Coffea arabica | [7][8] |

| Theobromine Synthase (Caffeine Synthase) | Theobromine | 344 | 8.5 | Camellia sinensis | [11] |

| 7-Methylxanthine | 186 | 8.5 | Camellia sinensis | [11] | |

| Paraxanthine | 24 | 8.5 | Camellia sinensis | [11] | |

| S-adenosyl-L-methionine | 21 | 8.5 | Camellia sinensis | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Heterologous Expression and Purification of Xanthosine Methyltransferase (XMT)

This protocol describes the expression of recombinant XMT in Escherichia coli and its subsequent purification, a common approach for obtaining sufficient quantities of the enzyme for characterization.[5][12]

1. Gene Cloning and Vector Construction:

- The full-length cDNA of the XMT gene (e.g., CaXMT1 from Coffea arabica) is amplified by PCR.

- The amplified gene is cloned into an expression vector, such as pET or pGEX, often with a tag (e.g., His-tag, GST-tag) to facilitate purification.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture (e.g., 5 mL LB broth with appropriate antibiotic) and grown overnight at 37°C with shaking.

- The overnight culture is used to inoculate a larger volume of LB broth.

- The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.

- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated for a further 4 hours at 37°C or overnight at a lower temperature (e.g., 16-30°C) to improve protein solubility.[12]

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., PBS with lysozyme (B549824) and protease inhibitors).

- Cells are lysed by sonication on ice.

- The cell lysate is centrifuged to pellet cellular debris.

- The supernatant containing the soluble recombinant protein is collected.

- For His-tagged proteins, the supernatant is loaded onto a Ni-NTA affinity chromatography column.[5][13] For GST-tagged proteins, glutathione-sepharose beads are used.[12]

- The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (for His-tags) or with PBS (for GST-tags).

- The tagged protein is eluted with an elution buffer containing a high concentration of imidazole or reduced glutathione.

- The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assay for Xanthosine Methyltransferase (XMT)

This assay is used to determine the catalytic activity of XMT by measuring the formation of the product, this compound.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- Buffer (e.g., 100 mM Tris-HCl, pH 7.0-9.0)

- Substrate: Xanthosine (e.g., 0.1-1 mM)

- Methyl donor: S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [14C]SAM) for sensitive detection.

- Purified XMT enzyme.

2. Incubation:

- The reaction is initiated by the addition of the enzyme.

- The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

3. Reaction Termination and Product Analysis:

- The reaction is terminated, for example, by adding hydrochloric acid or by heating.

- The product, this compound, is separated from the substrate and other reaction components.

- If a radiolabeled methyl donor is used, the product can be quantified by liquid scintillation counting after separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

HPLC Analysis of Xanthine Alkaloids

HPLC is a powerful technique for the separation and quantification of xanthine alkaloids, including the substrate xanthosine and the product this compound.

1. Sample Preparation:

- Plant tissues are ground to a fine powder in liquid nitrogen.

- The powder is extracted with a solvent such as 80% methanol (B129727) in water with sonication.[14]

- The extract is centrifuged, and the supernatant is filtered through a 0.22 µm membrane before injection into the HPLC system.[14]

2. HPLC Conditions:

- Column: A C18 reversed-phase column is commonly used for the separation of xanthines.[15][16]

- Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1-1.0% formic acid or a buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[15][17]

- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[15][18]

- Detection: UV detection at a wavelength of around 275-280 nm is suitable for xanthine alkaloids.[14][18] Mass spectrometry (MS) can also be coupled with HPLC for more sensitive and specific detection.[15]

Example HPLC Conditions:

| Parameter | Condition | Reference |

| Column | C18 column (e.g., 50 x 2 mm, 1.8 µm) | [15] |

| Mobile Phase | Acetonitrile:water (10:90, v/v) with 1.0% formic acid | [15] |

| Flow Rate | 0.5 mL/min | [15] |

| Column Temperature | 70°C | [15] |

| Detection | UV at 275 nm or Mass Spectrometry (ESI+) | [15][18] |

Visualizing the Pathway and Workflows

Diagrams are essential for understanding the complex relationships within biochemical pathways and experimental procedures.

Caption: The core this compound biosynthesis pathway leading to caffeine.

Caption: Experimental workflow for XMT characterization.

References

- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 2. EC 2.1.1.158 [iubmb.qmul.ac.uk]

- 3. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The first committed step reaction of caffeine biosynthesis: this compound synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EC 2.1.1.158 - this compound synthase. [ebi.ac.uk]

- 7. znaturforsch.com [znaturforsch.com]

- 8. static.igem.org [static.igem.org]

- 9. researchgate.net [researchgate.net]

- 10. Upstream Services for Site-directed Mutagenesis [creative-enzymes.com]

- 11. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdanderson.org [mdanderson.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation [frontiersin.org]

- 15. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 18. helixchrom.com [helixchrom.com]

The Role of 7-Methylxanthosine in Caffeine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208) (1,3,7-trimethylxanthine), a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. While the major metabolic pathways leading to the formation of paraxanthine, theobromine (B1682246), and theophylline (B1681296) are well-documented, the role of lesser-known metabolites, such as 7-methylxanthosine (B1261978), is crucial for a comprehensive understanding of caffeine's metabolic fate and its physiological effects. This technical guide provides an in-depth exploration of the role of this compound in the intricate network of caffeine metabolism, with a focus on its formation, subsequent biotransformation, and the enzymatic processes involved. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these metabolic pathways.

Caffeine Metabolism Overview

The biotransformation of caffeine is a multi-step process predominantly occurring in the liver. The initial and rate-limiting steps involve demethylation at the N-3, N-1, and N-7 positions, catalyzed primarily by the CYP1A2 isozyme.[1][2] This leads to the formation of three primary dimethylxanthine metabolites:

-

Paraxanthine (1,7-dimethylxanthine): The major metabolite, accounting for approximately 84% of caffeine metabolism through N-3 demethylation.[2]

-

Theobromine (3,7-dimethylxanthine): Formed via N-1 demethylation, constituting about 12% of caffeine metabolism.[3]

-

Theophylline (1,3-dimethylxanthine): A minor metabolite resulting from N-7 demethylation, making up around 4% of the metabolic products.[3]

These primary metabolites undergo further metabolism through various enzymatic reactions, including oxidation and demethylation, leading to a diverse array of secondary metabolites that are ultimately excreted in the urine.

The Formation and Metabolic Fate of this compound

In the context of human caffeine metabolism, this compound is not a direct metabolite of caffeine. Instead, it is a key intermediate in the biosynthesis of caffeine in plants, where xanthosine (B1684192) is methylated to form this compound, which is then converted to 7-methylxanthine (B127787), theobromine, and finally caffeine.[3][4]

In humans, the closely related compound 7-methylxanthine is a recognized metabolite. It is primarily formed from the metabolism of theobromine .[5][6] Theobromine undergoes demethylation at the 3-position to yield 7-methylxanthine.[6] This reaction is a critical step in the clearance of theobromine from the body. Subsequently, 7-methylxanthine is further metabolized by the enzyme xanthine (B1682287) oxidase to 7-methyluric acid, which is then excreted in the urine.[5]

Quantitative Data on Caffeine and its Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics of caffeine and its major metabolites.

Table 1: Pharmacokinetic Parameters of Caffeine and its Primary Metabolites in Healthy Adults

| Compound | Half-life (t½) (hours) | Time to Peak Concentration (Tmax) (hours) | Volume of Distribution (Vd) (L/kg) |

| Caffeine | 2.5 - 5.7 | 0.5 - 2.0 | 0.6 - 0.8 |

| Paraxanthine | ~10 | - | - |

| Theobromine | 6 - 10 | 2.0 - 3.0 | ~0.76 |

| Theophylline | 7 - 9 | 1.0 - 2.0 | ~0.5 |

Data compiled from various pharmacokinetic studies.[3][8][9]

Table 2: Relative Abundance of Primary Caffeine Metabolites

| Metabolite | Percentage of Total Caffeine Metabolism |

| Paraxanthine | ~84% |

| Theobromine | ~12% |

| Theophylline | ~4% |

Data based on studies of caffeine metabolism in humans.[2][3]

Table 3: Urinary Excretion of Theobromine and its Metabolite 7-Methylxanthine

| Compound | Percentage of Theobromine Dose Excreted in Urine |

| 7-Methylxanthine | 34 - 48% |

| Unchanged Theobromine | 1 - 18% |

Data from a study on theobromine metabolism in humans.[5]

Experimental Protocols

Analysis of Caffeine and its Metabolites by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the sensitive and specific quantification of caffeine and its various metabolites in biological matrices such as plasma and urine.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard solution (e.g., isotopically labeled caffeine and its metabolites).

-

Precipitate proteins by adding 300 µL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example:

-

Caffeine: m/z 195 → 138

-

Paraxanthine: m/z 181 → 124

-

Theobromine: m/z 181 → 124

-

Theophylline: m/z 181 → 124

-

7-Methylxanthine: m/z 167 → 110

-

In Vitro Caffeine Metabolism using Human Liver Microsomes

This assay is used to study the enzymatic kinetics and metabolic pathways of caffeine in a controlled environment that mimics the human liver.

Incubation Mixture:

-

Human liver microsomes (e.g., 0.5 mg/mL protein).

-

NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Magnesium chloride (5 mM).

-

Phosphate buffer (100 mM, pH 7.4).

-

Caffeine (substrate) at various concentrations.

Protocol:

-

Pre-incubate the microsomes, buffer, and NADPH-generating system at 37°C for 5 minutes.

-

Initiate the reaction by adding caffeine.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for caffeine and its metabolites using HPLC-MS/MS as described above.

Mandatory Visualizations

Caffeine Metabolism Pathway

Caption: Primary metabolic pathways of caffeine in humans.

Experimental Workflow for Human Liver Microsome Assay

Caption: Workflow for in vitro caffeine metabolism assay.

Signaling Pathways Influenced by Methylxanthines

Caption: Key signaling pathways modulated by methylxanthines.

Conclusion

While this compound is a central player in the biosynthesis of caffeine in plants, its role in human caffeine metabolism is indirect, with its demethylated form, 7-methylxanthine, arising from the metabolism of the primary caffeine metabolite, theobromine. A thorough understanding of the complete metabolic profile of caffeine, including the formation and fate of metabolites like 7-methylxanthine, is essential for accurately assessing its physiological and pharmacological effects. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuances of caffeine metabolism and its implications for human health. The provided visualizations offer a clear representation of the complex metabolic and signaling pathways involved.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Theobromine - Wikipedia [en.wikipedia.org]

- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Association between Urine Caffeine Metabolites and Urine Flow Rate: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic analysis and comparison of caffeine administered rapidly or slowly in coffee chilled or hot versus chilled energy drink in healthy young adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

7-Methylxanthosine: A Key Metabolite of Theobromine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-methylxanthosine (B1261978) as a primary metabolite of theobromine (B1682246). It details the metabolic pathways, enzymatic processes, and pharmacokinetic profiles of both compounds. The guide offers detailed experimental protocols for in vivo and in vitro studies, including analytical methods for quantification. Furthermore, it elucidates the key signaling pathways associated with the pharmacological effects of methylxanthines, namely adenosine (B11128) receptor antagonism and phosphodiesterase inhibition, visualized through detailed diagrams. This document is intended to be a valuable resource for researchers and professionals in pharmacology, drug metabolism, and therapeutic development.

Introduction

Theobromine (3,7-dimethylxanthine), a prominent methylxanthine found in cocoa products, undergoes extensive metabolism in the liver. One of its major metabolites is this compound, a compound that is gaining interest due to its own potential physiological activities.[1][2] Understanding the conversion of theobromine to this compound is crucial for a complete comprehension of the pharmacokinetics and pharmacological effects of cocoa consumption and theobromine-based therapeutics. This guide provides an in-depth analysis of this metabolic relationship.

Theobromine Metabolism to this compound

The biotransformation of theobromine primarily occurs in the liver, where it is metabolized into several compounds, with 7-methylxanthine (B127787) being a major product found in human urine.[1] This metabolic process involves N-demethylation at the 3-position of the xanthine (B1682287) ring.

The primary enzymes responsible for the metabolism of theobromine are cytochrome P450 (CYP) isoforms, particularly CYP1A2 and CYP2E1.[3] There is also evidence suggesting a role for flavin-containing monooxygenase (FMO) in the production of theobromine from caffeine (B1668208), which could also influence the subsequent metabolism to this compound.[3]

Metabolic Pathway

The metabolic conversion is a demethylation reaction where the methyl group at the N-3 position of theobromine is removed, yielding 7-methylxanthine.[2] This process is part of a larger metabolic cascade of methylxanthines in the body.

Quantitative Data: Pharmacokinetics

The pharmacokinetic parameters of theobromine and its metabolite this compound are essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Below are tables summarizing available quantitative data from human and animal studies.

Table 1: Pharmacokinetic Parameters of Theobromine in Humans

| Parameter | Value | Reference |

| Half-life (t½) | 6.1 - 10 hours | [1] |

| Apparent Volume of Distribution (Vd) | 0.76 L/kg | [1] |

| Clearance (CL) | 0.88 mL/min/kg | [1] |

| Major Urinary Metabolite | 7-methylxanthine (34-48% of dose) | [1] |

Table 2: Pharmacokinetic Parameters of Theobromine and 7-Methylxanthine in Rats

| Compound | Dose | Cmax | Tmax | AUC | t½ | Reference |

| Theobromine | 50 mg/kg | 80 µg/mL | 18 min | 692 µg·h/L | - | [4] |

| 7-Methylxanthine | 30 mg/kg | ~5 µg/mL (~30 µM) | 30 min | 49.4-51.8 µmol·h/L | ~1.4 hours | [4] |

| 7-Methylxanthine | 60 mg/kg | ~10 µg/mL | - | - | - | [4] |

Note: Data for theobromine and 7-methylxanthine in rats are from different studies and are presented for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a metabolite of theobromine.

In Vivo Human Clinical Trial for Theobromine Metabolism

This protocol is based on methodologies described in human studies investigating theobromine metabolism.[5][6]

Objective: To determine the pharmacokinetic profile of theobromine and its metabolites, including this compound, in healthy human volunteers.

4.1.1. Subject Recruitment and Preparation:

-

Inclusion Criteria: Healthy male and female volunteers (aged 18-45 years) with a body mass index (BMI) between 18 and 25 kg/m ². Subjects should be non-smokers, not taking any medication, and have no history of chronic or gastrointestinal diseases.[6]

-

Dietary Restrictions: A strict methylxanthine-free diet (avoiding coffee, tea, chocolate, and cola) should be observed for at least 48 hours prior to and during the study period.[5]

4.1.2. Study Design:

-

A randomized, controlled, crossover, single-blind study design is recommended.[6]

-

Dosing: A single oral dose of a known amount of theobromine (e.g., 6 mg/kg body weight) is administered.[7]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).[6] Plasma is separated by centrifugation and stored at -80°C.

-

Urine Collection: Urine is collected at timed intervals (e.g., 0-4 h, 4-8 h, 8-12 h, 12-24 h) post-dose. The total volume of each collection is recorded, and an aliquot is stored at -20°C.[6]

4.1.3. Sample Analysis:

-

Plasma and urine samples are analyzed for theobromine and its metabolites using a validated HPLC-UV or LC-MS/MS method (see Protocol 4.3).

4.1.4. Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated from the plasma concentration-time data using appropriate software.

-

The percentage of the administered dose excreted as each metabolite in the urine is calculated.

In Vitro Theobromine Metabolism using Human Liver Microsomes

This protocol is a generalized procedure based on standard methods for in vitro drug metabolism studies.[8][9]

Objective: To determine the in vitro metabolism of theobromine to this compound by human liver microsomes.

4.2.1. Materials:

-

Pooled human liver microsomes (HLMs)

-

Theobromine

-

7-Methylxanthine standard

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

4.2.2. Incubation Procedure:

-

Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes (e.g., 0.5 mg/mL final concentration).

-

Pre-incubate the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding theobromine (e.g., at various concentrations to determine enzyme kinetics) to the pre-incubated master mix.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for analysis by LC-MS/MS.

4.2.3. Data Analysis:

-

The formation of this compound is quantified against a standard curve.

-

The rate of metabolite formation is calculated. Enzyme kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

Analytical Method: Quantification of this compound by HPLC-MS/MS

This protocol outlines a general workflow for the quantification of this compound in biological matrices.[10][11][12]

Objective: To accurately and sensitively quantify the concentration of this compound in plasma and urine samples.

4.3.1. Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or subjected to further clean-up by solid-phase extraction (SPE).[12]

4.3.2. Sample Preparation (Urine):

-

Dilute the urine sample with water or a suitable buffer.

-

Add an internal standard.

-

The sample may be directly injected or cleaned up using SPE.[13]

4.3.3. HPLC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system with a C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.[11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

4.3.4. Experimental Workflow:

Signaling Pathways

Methylxanthines, including theobromine and potentially its metabolites, exert their pharmacological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Adenosine is a ubiquitous signaling molecule that acts on four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Theobromine acts as a non-selective antagonist at these receptors, blocking the effects of adenosine.

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, theobromine increases the intracellular levels of these second messengers, leading to a variety of downstream effects.

Conclusion

This compound is a significant metabolite of theobromine, and its formation is a key aspect of the pharmacokinetic profile of cocoa-derived methylxanthines. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolic fate and potential biological activities of this compound. A thorough understanding of these processes is essential for evaluating the health effects of cocoa consumption and for the development of novel therapeutics based on methylxanthine scaffolds.

References

- 1. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation of caffeine to theobromine and theophylline is catalyzed primarily by flavin-containing monooxygenase in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. oyc.co.jp [oyc.co.jp]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Physiological Functions of 7-Methylxanthosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylxanthosine (B1261978) (7-MX), a naturally occurring purine (B94841) alkaloid, is a metabolite of caffeine (B1668208) and theobromine (B1682246).[1] While historically known as an intermediate in caffeine biosynthesis in plants, recent research has unveiled its significant and diverse physiological functions, positioning it as a molecule of interest for therapeutic applications.[2] This technical guide provides a comprehensive overview of the core physiological functions of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. Particular attention is given to its emerging role in the management of myopia and its broader biochemical activities. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Core Physiological Functions and Mechanisms of Action

This compound exerts its physiological effects primarily through two established mechanisms common to methylxanthines: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[3] However, the specific contributions of these mechanisms to its observed therapeutic effects are still under active investigation.

Adenosine Receptor Antagonism

This compound acts as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3), competitively inhibiting the binding of the endogenous ligand adenosine.[4] Adenosine is a ubiquitous signaling molecule involved in a wide array of physiological processes, including neurotransmission, inflammation, and cellular metabolism. By blocking adenosine receptors, 7-MX can modulate these downstream signaling pathways.

Phosphodiesterase (PDE) Inhibition

Methylxanthines are known to inhibit various isoforms of phosphodiesterase, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6] Inhibition of PDEs leads to an increase in intracellular levels of these second messengers, which in turn activates downstream signaling cascades. While this is a recognized mechanism for methylxanthines, the specific inhibitory profile of this compound against different PDE isoforms has not been extensively characterized. In general, methylxanthines are non-selective PDE inhibitors.[3]

Therapeutic Potential in Myopia

One of the most significant and well-researched physiological functions of this compound is its ability to slow the progression of myopia (nearsightedness).[4] Clinical and preclinical studies have demonstrated its efficacy in reducing axial elongation of the eye, a key factor in myopic progression.[7]

Mechanism of Action in the Eye

The proposed mechanism for 7-MX's effect on myopia involves the modulation of scleral biochemistry and remodeling.[2] The sclera, the outer protective layer of the eye, undergoes structural changes during myopia development, including thinning and alterations in its extracellular matrix. 7-Methylxanthine (B127787) has been shown to counteract these changes by:

-

Increasing Scleral Collagen Content: Treatment with 7-MX leads to a significant increase in the concentration of collagen in the posterior sclera.[2]

-

Increasing Collagen Fibril Diameter: 7-MX treatment has been observed to increase the diameter of collagen fibrils in the sclera.[2][8]

These effects are thought to strengthen the sclera, making it more resistant to the axial elongation that characterizes myopia progression. The underlying signaling pathway is believed to involve the antagonism of adenosine receptors on scleral fibroblasts, the cells responsible for producing and maintaining the scleral extracellular matrix.

Quantitative Data from Myopia Studies

The following tables summarize the key quantitative data from preclinical and clinical studies on the effect of this compound on myopia.

Table 1: Preclinical Studies of this compound in Animal Models of Myopia

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Guinea Pig | 300 mg/kg body weight, daily | 3 weeks | Reduced myopia and axial eye growth; prevented thinning of the sclera and scleral collagen fibrils. | [4] |

| Pigmented Rabbit | 30 mg/kg body weight, daily | 4 weeks | Reduced myopia and axial eye growth. | [4] |

| Rhesus Monkey | 100 mg/kg body weight, twice daily | 5 months | Reduced myopia progression. | [4] |

Table 2: Clinical Studies of this compound in Children with Myopia

| Study Population | Dosage | Duration | Key Findings | Reference |

| 711 myopic children | 0-1200 mg per day | Longitudinal | Oral intake of 7-MX was associated with reduced myopia progression and axial elongation. A daily dose of 1000 mg in an 11-year-old child was estimated to reduce axial elongation by 0.17 mm over 6 years. | [3] |

| 68 myopic children | 400 mg per day | 36 months | Reduced eye elongation and myopia progression. The treatment was found to be safe with no side effects. | [7] |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of this compound is crucial for its development as a therapeutic agent.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose | Cmax | Tmax | t1/2 | Reference |

| Human | 400 mg (oral) | ~20 µmol/L | - | 200 min | [7] |

| Rabbit | 30 mg/kg (oral) | ~70 µmol/L | - | ~1 h | [7] |

Table 4: Toxicological Profile of this compound

| Study Type | Species | Doses | Key Findings | Reference |

| Acute Oral Toxicity | Rat & Mouse | 300 mg/kg and 2000 mg/kg | No mortality or signs of toxicity. In contrast, caffeine and theobromine showed significant mortality at these doses. | [9] |

| Repeated Dose 28-Day Oral Toxicity | Rat | 250, 500, and 1000 mg/kg | No-observed-adverse-effect level (NOAEL) up to 1000 mg/kg. | [9] |

| Cellular Toxicity (fR2, C6 glioma cells) | In vitro | - | High IC50 values of 305.5 and 721 µg/mL, respectively, indicating low cytotoxicity. | [9] |

Based on these findings, 7-MX is classified under the Globally Harmonized System (GHS) as a category 5 drug, with an LD50 greater than 2000-5000 mg/kg.[9]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the physiological functions of this compound.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a general method for determining the binding affinity of a compound to a specific receptor subtype.

-

Objective: To determine the inhibitory constant (Ki) of this compound for adenosine receptor subtypes.

-

Materials:

-

Membrane preparations from cells expressing the specific adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [3H]cyclohexyladenosine for A1).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the binding buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Myopia Induction and Treatment in Animal Models

This protocol describes a common method for studying the effects of a compound on myopia development.

-

Objective: To evaluate the effect of this compound on axial elongation and refractive error in an animal model of myopia.

-

Animal Model: Guinea pigs or rabbits are commonly used.

-

Myopia Induction: Form-deprivation myopia is induced by placing a diffuser over one eye to degrade the retinal image.

-

Treatment:

-

Administer this compound orally at a predetermined dose (e.g., 300 mg/kg for guinea pigs).[9]

-

A control group receives a vehicle (e.g., saline).

-

-

Measurements:

-

Axial Length: Measured using a high-frequency A-scan ultrasonography or optical biometry.

-

Refractive Error: Measured using an automated infrared photorefractor.

-

Scleral Thickness and Collagen Fibril Diameter: Measured post-mortem using light and transmission electron microscopy, respectively.[9]

-

-

Procedure:

-

Baseline measurements of axial length and refractive error are taken.

-

Myopia is induced in one eye of each animal.

-

Animals are randomly assigned to the treatment or control group and dosed daily for the duration of the study (e.g., 3 weeks).

-

Measurements of axial length and refractive error are repeated at regular intervals.

-

At the end of the study, animals are euthanized, and scleral tissue is collected for histological and ultrastructural analysis.

-

Scleral Fibroblast Culture and Analysis

This protocol outlines the steps for studying the direct effects of this compound on scleral cells.

-

Objective: To investigate the effect of this compound on scleral fibroblast proliferation, collagen synthesis, and signaling pathways.

-

Cell Culture:

-

Isolate primary scleral fibroblasts from donor scleral tissue.

-

Culture the cells in a suitable medium (e.g., DMEM with 10% FBS).

-

-

Treatment: Treat cultured scleral fibroblasts with varying concentrations of this compound.

-

Assays:

-

Proliferation Assay (e.g., MTT assay): To determine the effect of 7-MX on cell viability and proliferation.

-

Collagen Synthesis Assay (e.g., Sirius Red assay or Western blot for collagen type I): To quantify the amount of collagen produced by the cells.

-

Signaling Pathway Analysis (e.g., Western blot for phosphorylated proteins, cAMP assay): To investigate the modulation of specific signaling pathways (e.g., TGF-β, cAMP).

-

-

Procedure:

-

Seed scleral fibroblasts in culture plates.

-

Once the cells reach a desired confluency, replace the medium with a medium containing different concentrations of this compound.

-

Incubate the cells for a specified period.

-

Perform the desired assays to assess the cellular responses.

-

Signaling Pathways and Molecular Interactions

The precise signaling pathways modulated by this compound are still being elucidated. The following diagrams illustrate the hypothesized pathways based on its known mechanisms of action.

Caffeine Biosynthesis Pathway

This compound is a key intermediate in the biosynthesis of caffeine in plants.

Caption: Caffeine biosynthesis pathway in plants.

Adenosine Receptor Antagonism and Downstream Signaling

This diagram illustrates the general mechanism of adenosine receptor antagonism by this compound.

Caption: Mechanism of adenosine receptor antagonism.

Experimental Workflow for Myopia Study

This diagram outlines the typical workflow for an in vivo study of this compound's effect on myopia.

References

- 1. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine, theobromine, acetazolamide, or L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic 7-methylxanthine in retarding axial eye growth and myopia progression: a 36-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 7-methylxanthine on the sclera in form deprivation myopia in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of 7-Methylxanthosine and its Active Metabolite

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Methylxanthosine (B1261978) is a naturally occurring purine (B94841) nucleoside found in various plants and is a key intermediate in the biosynthesis of caffeine (B1668208).[1][2] In biological systems, this compound is rapidly metabolized to its active form, 7-methylxanthine (B127787) (7-MX), which is the primary molecule responsible for its pharmacological effects. 7-MX is also a major metabolite of the widely consumed methylxanthines, caffeine and theobromine.[3][4] While this compound itself is the precursor, the bulk of pharmacological research has focused on 7-methylxanthine. This guide provides a comprehensive overview of the pharmacological properties, toxicological profile, and therapeutic potential of 7-methylxanthine, presenting key data and experimental methodologies for the scientific community.

Pharmacodynamics: Mechanism of Action

The pharmacological activity of 7-methylxanthine, like other methylxanthines, is primarily attributed to two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase enzymes.[5] However, its most significant in-vivo effects are believed to be mediated through adenosine receptor blockade.[5]

Adenosine Receptor Antagonism

Methylxanthines act as non-selective competitive antagonists of adenosine receptors (A1, A2A, A2B, and A3).[5][6] By blocking these receptors, they inhibit the diverse physiological effects of adenosine, which include neurotransmission modulation, smooth muscle relaxation, and suppression of inflammation.[5] The stimulant effects of methylxanthines on the central nervous system are a direct result of this antagonism, leading to an increased release of neurotransmitters such as norepinephrine, dopamine, and serotonin.[5] Structure-activity relationship studies suggest that methylation at the N-7 position, as seen in 7-methylxanthine, may decrease the potency of adenosine receptor antagonism compared to other methylxanthines like theophylline.[1]

Inhibition of Phosphodiesterases (PDEs)

Methylxanthines can competitively inhibit phosphodiesterase (PDE) enzymes, which are responsible for the degradation of intracellular cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6] Inhibition of PDEs leads to an increase in intracellular cAMP and cGMP levels, resulting in effects such as smooth muscle relaxation (bronchodilation) and cardiac stimulation.[6] However, the concentrations of methylxanthines required to significantly inhibit PDEs are generally higher than those achieved at typical therapeutic doses, suggesting that adenosine receptor antagonism is the more relevant mechanism for most of their pharmacological effects.[7]

Effects on Scleral Extracellular Matrix

A significant area of research for 7-methylxanthine is its potential to control the progression of myopia (nearsightedness).[8] Preclinical studies have shown that 7-MX can modulate the biochemistry and ultrastructure of the sclera, the eye's outer protective layer.[8][9] It has been found to increase the synthesis of collagen I and fibronectin in human scleral fibroblasts.[8][10] This leads to a thickening of the posterior sclera and an increase in the diameter of collagen fibrils, which may help to prevent the excessive axial elongation of the eye associated with myopia progression.[8][9][11] This effect is hypothesized to be mediated by the blockade of adenosine receptors expressed in scleral and choroidal cells.[8]

Inhibition of Monosodium Urate (MSU) Crystallization

7-Methylxanthine has demonstrated the ability to inhibit the crystallization of monosodium urate, the causative agent of gout.[3][12] In vitro studies have shown that 7-MX can prevent the formation and growth of MSU crystals in conditions that mimic synovial fluid and urine.[12] This suggests a potential therapeutic application for 7-MX in the prevention and management of gout. The inhibitory effect is concentration-dependent.[3][13]

Pharmacokinetics

The pharmacokinetic profile of 7-methylxanthine has been primarily studied in rats following oral administration. The compound is rapidly absorbed, with peak plasma concentrations reached within 30 minutes. It has a relatively short half-life of approximately 1.4 hours, and there is no evidence of accumulation after repeated daily dosing.[4][13]

Table 1: Pharmacokinetic Parameters of 7-Methylxanthine in Rats

| Parameter | Value (Male Rats) | Value (Female Rats) |

|---|---|---|

| Dose | 30 mg/kg (oral) | 30 mg/kg (oral) |

| Cmax | 32.9 µM | 27.7 µM |

| Tmax | 30 min | 30 min |

| AUC0→t | 49.4 µmol·h/L | 51.8 µmol·h/L |

| t1/2 | 1.31 h | 1.48 h |

Data sourced from Ferrer et al. (2025).[13]

Toxicological Profile

7-Methylxanthine exhibits a favorable safety profile with low toxicity in preclinical studies.[13] Acute, repeated-dose, sub-chronic, and chronic toxicity evaluations in rodents have demonstrated its safety, even at high doses.[13]

Table 2: Toxicological Data for 7-Methylxanthine

| Study Type | Species | Route | Key Finding | Reference |

|---|---|---|---|---|

| Acute Toxicity | Rat & Mouse | Oral | LD50 > 2000 mg/kg; No mortality or signs of toxicity observed. | [13] |

| Repeated Dose (28-day) | Rat | Oral | No-Observed-Adverse-Effect Level (NOAEL) up to 1000 mg/kg/day. | [13] |

| Sub-chronic (90-day) | Rat | Oral | No mortality or signs of toxicity at doses up to 1000 mg/kg. In contrast, 10-40% mortality was seen with caffeine and theobromine. |[13] |

Experimental Protocols

Monosodium Urate (MSU) Crystallization Inhibition Assay

This in vitro assay is used to evaluate the potential of compounds to inhibit the formation of MSU crystals.

1. Preparation of MSU Crystals:

-

Dissolve uric acid in distilled water at a concentration of 10 mg/mL.

-

Adjust the pH to 7.2-7.4 with NaOH while gently heating and stirring to fully dissolve the uric acid.

-

Sterilize the solution by filtering through a 0.22 µm filter.

-

Induce crystallization by cooling the solution at 4°C for at least 24 hours.

-

Harvest the crystals by centrifugation, wash with cold distilled water, and dry.[14]

2. Crystallization Inhibition Assay:

-

A kinetic-turbidimetric crystallization assay is performed at a constant temperature (37°C).

-

A solution mimicking physiological fluids (e.g., synthetic urine or synovial fluid) is prepared.

-

Uric acid is added to create a supersaturated solution.

-

The test compound (7-methylxanthine) is added at various concentrations.

-

The formation of crystals is monitored over time by measuring the turbidity (absorbance) of the solution. The delay in the onset of crystallization and the reduction in the rate of crystal growth are measured to determine the inhibitory effect.[12]

Toxicity Studies

Toxicological evaluations of 7-methylxanthine were conducted following standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

-

OECD 407 (Repeated Dose 28-day Oral Toxicity Study): This guideline involves daily oral administration of the test substance to rodents for 28 days. The study assesses mortality, clinical signs, body weight changes, food/water consumption, hematology, clinical biochemistry, and gross and microscopic pathology.[13]

-

OECD 408 (Sub-chronic Oral Toxicity Study - 90 days): Similar to OECD 407 but with a longer duration of 90 days to assess the effects of prolonged exposure.[13]

Scleral Fibroblast Culture and Analysis

-

Cell Culture: Human scleral fibroblasts are isolated and cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of 7-methylxanthine for a specified period.

-

Analysis of Extracellular Matrix Production: The production of collagen I and fibronectin is assessed. This is typically done by lysing the cells, separating the proteins by SDS-PAGE, and detecting the specific proteins using Western blotting with antibodies against collagen I and fibronectin.[10]

Metabolic Pathways

7-Methylxanthine is a central molecule in the metabolism of other common methylxanthines.

Conclusion

7-Methylxanthine, the active metabolite of this compound, presents a compelling pharmacological profile with significant therapeutic potential, particularly in the fields of ophthalmology and rheumatology. Its mechanism as an adenosine receptor antagonist underpins its effects on scleral remodeling and the inhibition of urate crystallization. Supported by a strong preclinical safety profile, 7-methylxanthine is a promising candidate for further drug development. Future research should focus on elucidating the specific adenosine receptor subtype affinities and downstream signaling pathways to fully characterize its molecular pharmacology.

References

- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pinpick.it [pinpick.it]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine, theobromine, acetazolamide, or L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

7-methylxanthosine chemical structure and properties

An In-Depth Technical Guide to 7-Methylxanthine (B127787): Chemical Structure, Properties, and Biological Activity

Executive Summary

This technical guide provides a comprehensive overview of 7-methylxanthine (7-MX), a purine (B94841) alkaloid with significant pharmacological interest. It is crucial to distinguish 7-methylxanthine from its precursor in plant biosynthesis, 7-methylxanthosine. The latter is a nucleoside, containing a ribose sugar moiety, and serves as an intermediate in caffeine (B1668208) synthesis.[1][2] 7-methylxanthine, the subject of this guide, is the pharmacologically active compound, a metabolite of caffeine and theobromine (B1682246) in humans, and a molecule with therapeutic potential.[3][4] This document details the chemical structure, physicochemical properties, biological roles, signaling pathways, and relevant experimental protocols for 7-methylxanthine, intended for researchers, scientists, and professionals in drug development.

7-methylxanthine is an oxopurine derivative of xanthine, featuring a methyl group attached to the nitrogen at the 7-position of the purine ring.[5][6] It is a key intermediate in the biosynthesis of other methylxanthines like theobromine and caffeine.[7]

Caption: Chemical structure of 7-methylxanthine.

Chemical and Physical Data

The key identifiers and physicochemical properties of 7-methylxanthine are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 7-methyl-3H-purine-2,6-dione | [6] |

| CAS Number | 552-62-5 | [3][4][8][9] |

| Chemical Formula | C₆H₆N₄O₂ | [3][4][5] |

| Molecular Weight | 166.14 g/mol | [4][9][10] |

| Melting Point | ≥300 °C | [3][8][9] |

| Water Solubility | 18,070 mg/L at 25 °C (estimated) | [3][10] |

| LogP | -0.89 | [3][6] |

| Appearance | Solid, powder | [6][9] |

| Solubility | Soluble in DMSO, insoluble in water (conflicting reports exist) | [8][11] |

Biological Activity and Mechanisms of Action

7-methylxanthine is a biologically active molecule involved in several physiological and pathological processes. It is a metabolite of common dietary methylxanthines, caffeine and theobromine, and is found in human urine.[3][4]

Adenosine (B11128) Receptor Antagonism

Like other methylxanthines, 7-MX functions as a non-selective antagonist of adenosine receptors.[11][12] Adenosine is a neuromodulator that promotes sleep and suppresses arousal. By blocking adenosine receptors (subtypes A1, A2A, A2B, and A3), 7-MX inhibits the effects of adenosine, leading to increased alertness and central nervous system stimulation.[12][13] This antagonism is a primary mechanism behind the stimulant effects of its parent compounds.

Caption: 7-Methylxanthine blocks adenosine receptors.

Role in Caffeine Biosynthesis

In plants such as coffee (Coffea arabica) and tea (Camellia sinensis), 7-methylxanthine is a central intermediate in the caffeine biosynthesis pathway.[7][14] The process involves a series of methylation steps starting from xanthosine. 7-methylxanthine is formed and subsequently methylated to produce theobromine, which is then methylated again to yield caffeine.[7]

Caption: Role of 7-methylxanthine in caffeine synthesis.

Therapeutic and Pharmacological Potential

Research has highlighted several potential therapeutic applications for 7-methylxanthine.

Anti-Myopia Activity

7-methylxanthine has been shown to have significant anti-myopia effects.[14] Studies in animal models and myopic children in Denmark have indicated that oral administration of 7-MX can reduce the progression of myopia and axial elongation of the eye.[14][15] It is considered a safe agent for long-term use in mitigating myopia progression.[15]

Gout and Urate Crystallization Inhibition

7-methylxanthine has demonstrated the ability to inhibit the crystallization of monosodium urate (MSU) in a concentration-dependent manner.[16] Since the formation of MSU crystals in joints is the hallmark of gout, 7-MX presents a potential therapeutic avenue for the prevention or treatment of this condition. Pharmacokinetic studies in rats show it reaches plasma concentrations sufficient to decrease MSU crystallization.[16]

Pharmacological Data Summary

| Parameter | Organism/System | Value / Observation | Reference(s) |

| Activity | Adenosine Receptors | Non-selective antagonist | [11] |

| Anti-Myopia Effect | Macaques (infant) | Eliminated myopic anisometropia from imposed defocus | [11] |

| MSU Crystallization | In vitro | Up to 74% inhibition at 100 µM | [16] |

| Pharmacokinetics | Rats (30 mg/kg oral) | Cmax: ~30 µM, tmax: 30 min, t½: ~1.4 h | [16] |

| Toxicity | Rats (oral) | No adverse effects observed up to 1000 mg/kg | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 7-methylxanthine. Below are outlines of key experimental procedures.

Quantification by High-Performance Liquid Chromatography (HPLC)

Determining the concentration of 7-methylxanthine in biological samples is often performed using HPLC, frequently coupled with mass spectrometry (LC-MS).[16]

Objective: To quantify 7-MX in plasma samples.

Methodology:

-

Sample Preparation:

-

Precipitate proteins from plasma samples by adding a solvent like acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Inject the prepared supernatant into an ultra-high-performance liquid chromatography (UHPLC) system.

-

Use a suitable column (e.g., a C18 column) for separation.

-

Employ a gradient elution program with a mobile phase consisting of, for example, an aqueous solution with formic acid and an organic solvent like methanol.

-

-

Detection and Quantification:

-

Couple the HPLC system to a tandem mass spectrometer (e.g., QExactive-Orbitrap Ms).

-

Monitor for the specific mass-to-charge ratio (m/z) of 7-methylxanthine and its fragments.

-

Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of 7-MX.[16]

-

Caption: Workflow for 7-methylxanthine quantification.

In Vitro Monosodium Urate (MSU) Crystallization Assay

This assay measures the ability of 7-MX to inhibit the formation of MSU crystals from a supersaturated uric acid solution.[16]

Objective: To determine the concentration-dependent inhibition of MSU crystallization by 7-MX.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of uric acid in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Prepare a series of dilutions of 7-methylxanthine in Milli-Q water.

-

-

Assay Setup:

-

Use a 96-well plate for the assay.

-

To each well, add the uric acid solution to create a supersaturated condition (e.g., 400 mg/L).

-

Add different concentrations of the 7-MX solution to the wells (e.g., 0, 3, 10, 25, 50, 75, 100 µM).

-

Add a salt solution (e.g., 3.5 M NaCl) to initiate crystallization.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at a physiological temperature (e.g., 32 °C) for an extended period (e.g., 96 hours) to allow for crystal formation.

-

After incubation, measure the amount of urate remaining in the solution using a uricase-based method.

-

-

Data Analysis:

-

Calculate the percentage of crystallization inhibition for each 7-MX concentration by comparing the amount of soluble urate in the test wells to the control wells (0 µM 7-MX).

-

Synthesis and Production

While 7-methylxanthine can be chemically synthesized, biotechnological production methods are also being developed.[8] One notable method involves the use of metabolically engineered E. coli. Strains engineered with specific N-demethylase genes (ndmB/D) can efficiently convert theobromine into 7-methylxanthine through specific N7-demethylation.[17] This biocatalytic process operates at mild conditions (30 °C and atmospheric pressure) and represents an environmentally friendly production route.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 29885-96-9 | FM165781 | Biosynth [biosynth.com]

- 3. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]

- 4. scbt.com [scbt.com]

- 5. DNAmod: 7-methylxanthine [dnamod.hoffmanlab.org]

- 6. 7-Methylxanthine | C6H6N4O2 | CID 68374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7-METHYLXANTHINE CAS#: 552-62-5 [m.chemicalbook.com]

- 9. 7-甲基黄嘌呤 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. 7-methyl xanthine, 552-62-5 [thegoodscentscompany.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Caffeine - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. 7-Methylxanthine - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]

The Discovery and Characterization of 7-Methylxanthosine Synthase: A Key Enzyme in Caffeine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208), a purine (B94841) alkaloid, is a widely consumed psychoactive substance found in beverages like coffee and tea. The biosynthesis of this intricate molecule in plants involves a series of enzymatic steps, with 7-methylxanthosine (B1261978) synthase playing a pivotal role as the catalyst for the initial committed step. This enzyme, a type of S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase, is responsible for the methylation of xanthosine (B1684192) at the N7 position to produce this compound. This technical guide provides a comprehensive overview of the discovery, function, and experimental protocols related to this compound synthase, offering valuable insights for researchers in molecular biology, biochemistry, and drug development.

The Discovery of this compound Synthase

The elucidation of the caffeine biosynthetic pathway has been a subject of extensive research. Early studies suggested a pathway involving three methylation steps starting from xanthosine. The enzyme responsible for the first of these methylations, this compound synthase (EC 2.1.1.158), was definitively identified and characterized by Mizuno et al. in 2003.[1] Their work involved the isolation and characterization of a full-length cDNA, designated as CmXRS1, from coffee plants (Coffea arabica).[1] The recombinant protein, expressed in Escherichia coli, was shown to specifically catalyze the conversion of xanthosine to this compound, confirming its identity and crucial role in caffeine production.[1]

Biochemical Properties and Function

This compound synthase exhibits a high degree of substrate specificity. It utilizes xanthosine as its primary substrate and S-adenosyl-L-methionine (SAM) as the methyl group donor.[1] Notably, the enzyme does not act on xanthosine 5'-monophosphate (XMP), indicating that the methylation occurs at the nucleoside level.[1] The enzyme is homologous to other caffeine synthases involved in the subsequent methylation steps of the pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for recombinant this compound synthase from Coffea arabica (CmXRS1).

| Parameter | Value | Reference |

| Km for Xanthosine | 73.7 µM | [1] |

| Substrate Specificity | Xanthosine | [1] |

| Inactive Substrate | Xanthosine 5'-monophosphate (XMP) | [1] |

Signaling Pathway: Caffeine Biosynthesis

This compound synthase catalyzes the initial step in the main pathway of caffeine biosynthesis. The subsequent steps involve the removal of the ribose group from this compound to form 7-methylxanthine, followed by two further methylation reactions to produce theobromine (B1682246) and finally caffeine.

Figure 1. The core caffeine biosynthesis pathway, highlighting the role of this compound synthase.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound synthase.

Cloning and Expression of Recombinant this compound Synthase

The following workflow outlines the general steps for cloning and expressing the His-tagged this compound synthase gene in E. coli.

References

7-Methylxanthosine: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthosine (B1261978) is a purine (B94841) ribonucleoside that serves as a crucial intermediate in the biosynthesis of caffeine (B1668208) and other methylxanthines in select plant species. As the direct product of the first methylation step in the caffeine synthesis pathway, it represents a key metabolic control point. Understanding its natural occurrence, the pathways it participates in, and the methods to study it are vital for research in plant biochemistry, natural product synthesis, and the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, biosynthetic pathways, and the experimental protocols used for its study.

Natural Occurrence of this compound

This compound is not found in high concentrations in nature; it is a transient intermediate in the metabolic pathways of specific organisms. Its presence is primarily documented in:

-

Plants: The most significant natural sources of this compound are plants that synthesize caffeine. This includes commercially important species such as:

-

Tea Plants (Camellia sinensis): In tea leaves, this compound is synthesized from xanthosine (B1684192) as a precursor to theobromine (B1682246) and caffeine.[1] Its concentration is highest in young, developing leaves where caffeine biosynthesis is most active.[1]

-

Coffee Plants (Coffea spp.): Similar to tea, coffee plants produce this compound as part of the pathway leading to caffeine.[2][3] The enzymes responsible for its synthesis are found in various parts of the plant, including young leaves, stems with buds, and immature fruits.[2][3]

-

-

Microorganisms: While not a common natural product of microorganisms, engineered strains of bacteria, such as Escherichia coli, can be modified to produce methylxanthines.[4] These biosynthetic pathways can be designed to produce 7-methylxanthine (B127787) from theobromine, a process that is downstream of this compound.[4]

Quantitative Data on Methylxanthine Content

Direct quantitative analysis of this compound in natural sources is scarce in scientific literature. This is likely due to its nature as a short-lived intermediate that is quickly converted to 7-methylxanthine. However, the concentrations of its precursor and downstream products are well-documented. The following table provides context by summarizing the typical concentrations of major methylxanthines in tea and coffee.

| Compound | Source | Concentration | Reference(s) |

| This compound | Tea Leaves (Camellia sinensis) | Data not available in reviewed literature | |

| This compound | Coffee Beans (Coffea arabica) | Data not available in reviewed literature | |

| Caffeine | Black Tea Leaves | 2.7–3.2% of dry weight | [5] |

| Theobromine | Black Tea Leaves | 0.09–0.28% of dry weight | [5] |

| Theophylline | Black Tea Leaves | 0.02–0.06% of dry weight | [5] |

| Caffeine | Green Tea Leaves (methanolic extract) | 70.33–103.02 mg/g of dry extract | [6] |

| Theobromine | Green Tea Leaves (methanolic extract) | 3.89–6.07 mg/g of dry extract | [6] |

Biosynthesis and Metabolic Pathways

The primary pathway involving this compound is the biosynthesis of caffeine in plants. This pathway consists of a series of methylation and hydrolysis steps, starting from the purine nucleoside xanthosine.

The key steps are as follows:

-

Formation of this compound: Xanthosine is methylated at the N7 position by the enzyme xanthosine methyltransferase (XMT), also known as this compound synthase. This reaction uses S-adenosyl-L-methionine (SAM) as the methyl group donor.[7][8]

-

Conversion to 7-Methylxanthine: The ribose group is cleaved from this compound by a nucleosidase to yield 7-methylxanthine.[7]

-

Further Methylation: 7-methylxanthine is then sequentially methylated to form theobromine (3,7-dimethylxanthine) and finally caffeine (1,3,7-trimethylxanthine) by enzymes such as theobromine synthase and caffeine synthase.[7]

References

- 1. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Methylxanthine methyltransferase of coffee plants. Gene isolation and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. TEA - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tea (Camellia sinensis) cultivated in three agro-ecological regions of Bangladesh: Unveiling the variability of methylxanthine, bioactive phenolic compound, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation [frontiersin.org]

- 8. The first committed step reaction of caffeine biosynthesis: this compound synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicology and Safety Profile of 7-Methylxanthine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available research on the toxicology and safety of 7-methylxanthine (B127787). It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive regulatory submission. While the terms 7-methylxanthine and 7-methylxanthosine (B1261978) are sometimes used interchangeably in the literature, this guide focuses on the toxicological data available for 7-methylxanthine (7-MX) , a metabolite of caffeine (B1668208) and theobromine (B1682246).

Executive Summary

7-Methylxanthine (7-MX) is a purine (B94841) alkaloid and a primary metabolite of dietary methylxanthines such as caffeine and theobromine.[1] It is under investigation as a potential therapeutic agent, notably for the management of myopia.[2][3] This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology and safety profile of 7-MX, drawing from a range of preclinical studies. The available data from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and mutagenicity assays, indicate a favorable safety profile for 7-MX, particularly when compared to other methylxanthines like caffeine and theobromine.

Acute Oral Toxicity

Acute oral toxicity studies are designed to assess the adverse effects that may occur shortly after the oral administration of a single dose of a substance.

Quantitative Data Summary

| Species | Guideline | Doses Administered (mg/kg) | LD50 (mg/kg) | Key Findings |

| Rat | OECD 423 | 300 and 2000 | >2000-5000 | No mortality or clinical signs of toxicity observed. Classified under Globally Harmonized System (GHS) category 5.[2][4] |

| Mouse | OECD 423 | 300 and 2000 | >2000-5000 | No mortality or clinical signs of toxicity observed. Classified under GHS category 5.[2][4] |

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method was utilized to assess the oral toxicity of 7-MX.

-

Test Animals: Healthy, young adult rodents (rats and mice) were used.[2]

-

Housing: Animals were housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They had free access to standard pellet diet and water.

-

Dose Administration: A single dose of 7-MX, suspended in a suitable vehicle, was administered by oral gavage.[5] The study followed a stepwise procedure with starting doses of 300 mg/kg and 2000 mg/kg.[2]

-

Observations: Animals were observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days post-administration.[6]

-

Necropsy: At the end of the observation period, all surviving animals were subjected to gross necropsy.[6]

Acute Oral Toxicity Workflow

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the potential adverse effects of a substance following prolonged exposure.

Quantitative Data Summary

| Study Duration | Species | Guideline | Doses Administered (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |

| 28-Day | Rat | OECD 407 | 250, 500, 1000 | 1000 | No mortality, clinical signs of toxicity, or significant changes in body weight, feed consumption, hematology, or clinical biochemistry.[2][4] |